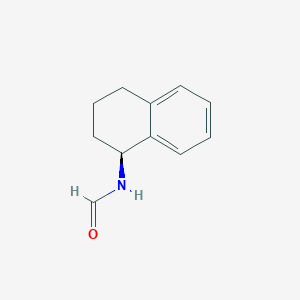
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide is an organic compound that features a tetrahydronaphthalene moiety attached to a formamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide typically involves the reaction of (S)-1,2,3,4-Tetrahydronaphthalen-1-amine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, amines, and other functionalized compounds.
Applications De Recherche Scientifique
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tetrahydronaphthalene moiety provides structural stability and contributes to the overall molecular conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid: This compound features a similar tetrahydronaphthalene core but with an acetic acid group instead of a formamide group.
3-[(1,2,3,4-tetrahydronaphthalen-1-ylamino)sulfonyl]benzoic acid: This compound has a sulfonyl benzoic acid group attached to the tetrahydronaphthalene moiety.
Uniqueness
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide is unique due to its specific formamide functional group, which imparts distinct chemical reactivity and potential biological activity. The combination of the tetrahydronaphthalene core with the formamide group makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
314776-99-3 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide |
InChI |
InChI=1S/C11H13NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,8,11H,3,5,7H2,(H,12,13)/t11-/m0/s1 |
Clé InChI |
SXEPYAAYPZBIEE-NSHDSACASA-N |
SMILES isomérique |
C1C[C@@H](C2=CC=CC=C2C1)NC=O |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid](/img/structure/B11912397.png)

![8-Methyl-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11912402.png)
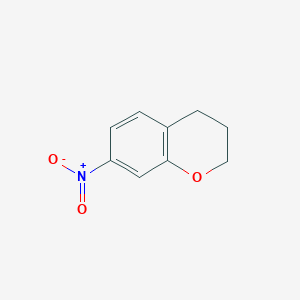
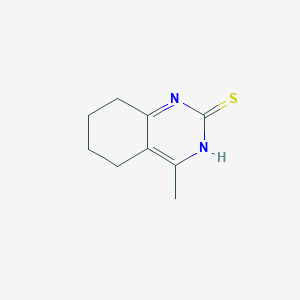
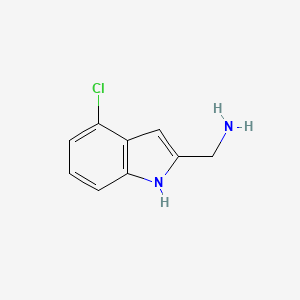
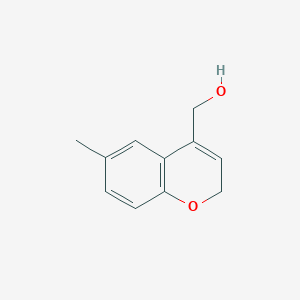

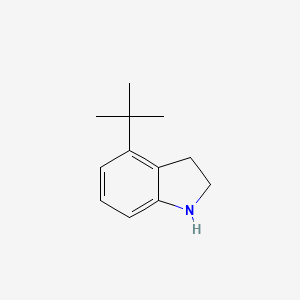

![7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11912455.png)



